

Application of 2-(4-bromophenyl)-N,N-dimethylacetamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-bromophenyl)-N,N-dimethylacetamide

Cat. No.: B1335376

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-bromophenyl)-N,N-dimethylacetamide is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a brominated phenyl ring and a dimethylacetamide group, provides a versatile scaffold for the construction of more complex molecules. The bromine atom serves as a key functional group for carbon-carbon bond formation, often through cross-coupling reactions, while the dimethylacetamide moiety can be a precursor to other functional groups or part of the final drug structure. This document outlines the application of this intermediate in the synthesis of the first-generation antihistamine, Brompheniramine, and provides a detailed, proposed experimental protocol for its synthesis.

Key Application: Synthesis of Brompheniramine

Brompheniramine is a histamine H1 receptor antagonist used to treat symptoms of the common cold and allergic rhinitis, such as runny nose, itchy and watery eyes, and sneezing.[1] [2] It functions by blocking the action of histamine, a substance in the body that causes allergic symptoms.[1] The structure of Brompheniramine, which is 3-(4-bromophenyl)-N,N-dimethyl-3-

(pyridin-2-yl)propan-1-amine, contains the core 4-bromophenyl and N,N-dimethyl groups present in the intermediate **2-(4-bromophenyl)-N,N-dimethylacetamide**.

Proposed Synthetic Pathway

A plausible synthetic route to Brompheniramine from **2-(4-bromophenyl)-N,N-dimethylacetamide** involves a Grignard reaction with 2-picolylmagnesium chloride, followed by reduction of the resulting amide. This proposed pathway leverages established organometallic and reduction chemistries.

Data Presentation

Table 1: Physicochemical Properties of **2-(4-bromophenyl)-N,N-dimethylacetamide**

Property	Value
CAS Number	19715-80-1
Molecular Formula	C ₁₀ H ₁₂ BrNO
Molecular Weight	242.11 g/mol
Appearance	Off-white to light yellow crystalline powder
Melting Point	78-82 °C
Purity	≥98%

Table 2: Proposed Reaction Parameters for the Synthesis of Brompheniramine

Step	Reaction	Key Reagents	Solvent	Temperature (°C)	Time (h)	Proposed Yield (%)
1	Grignard Reaction	2-(4-bromophenyl)-N,N-dimethylacetamide, 2-Picolylnagnesium chloride	Anhydrous THF	0 to RT	4-6	70-80
2	Reduction	Lithium aluminum hydride (LAH)	Anhydrous THF	0 to Reflux	8-12	80-90
3	Purification	Column Chromatography	Ethyl acetate/Hexane	RT	-	>95 (purity)

Experimental Protocols

Protocol 1: Proposed Synthesis of 3-(4-bromophenyl)-3-(pyridin-2-yl)-N,N-dimethylpropanamide via Grignard Reaction

Objective: To synthesize the amide intermediate for Brompheniramine through a Grignard reaction.

Materials:

- 2-(4-bromophenyl)-N,N-dimethylacetamide
- 2-(Chloromethyl)pyridine
- Magnesium turnings

- Anhydrous tetrahydrofuran (THF)
- Iodine (crystal)
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be oven-dried and assembled under a nitrogen atmosphere.
 - To a round-bottom flask containing magnesium turnings (1.2 eq.), add a small crystal of iodine and a few drops of a solution of 2-(chloromethyl)pyridine (1.1 eq.) in anhydrous THF.
 - Initiate the reaction by gentle heating. Once the reaction starts (indicated by a color change and bubbling), add the remaining solution of 2-(chloromethyl)pyridine in anhydrous THF dropwise, maintaining a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (2-picolylmagnesium chloride).
- Grignard Reaction:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Dissolve **2-(4-bromophenyl)-N,N-dimethylacetamide** (1.0 eq.) in anhydrous THF and add it dropwise to the cooled Grignard reagent solution.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Work-up and Isolation:
 - Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 3-(4-bromophenyl)-3-(pyridin-2-yl)-N,N-dimethylpropanamide.

Protocol 2: Synthesis of Brompheniramine via Reduction of the Amide Intermediate

Objective: To reduce the amide intermediate to the final amine product, Brompheniramine.

Materials:

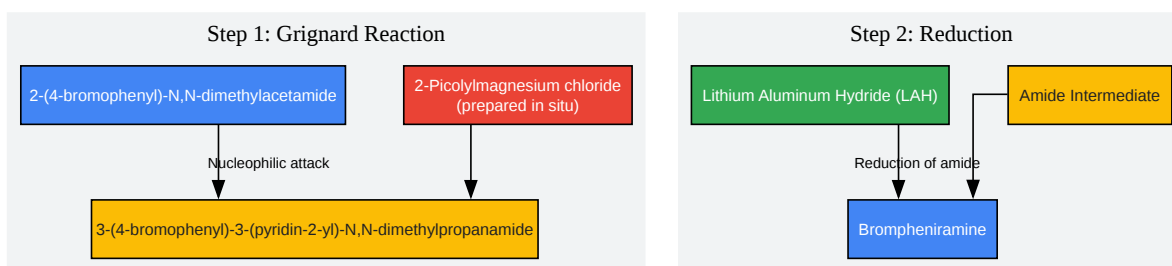
- Crude 3-(4-bromophenyl)-3-(pyridin-2-yl)-N,N-dimethylpropanamide
- Lithium aluminum hydride (LAH)
- Anhydrous tetrahydrofuran (THF)
- Sodium sulfate decahydrate
- Ethyl acetate
- Hexane

Procedure:

- Reduction:

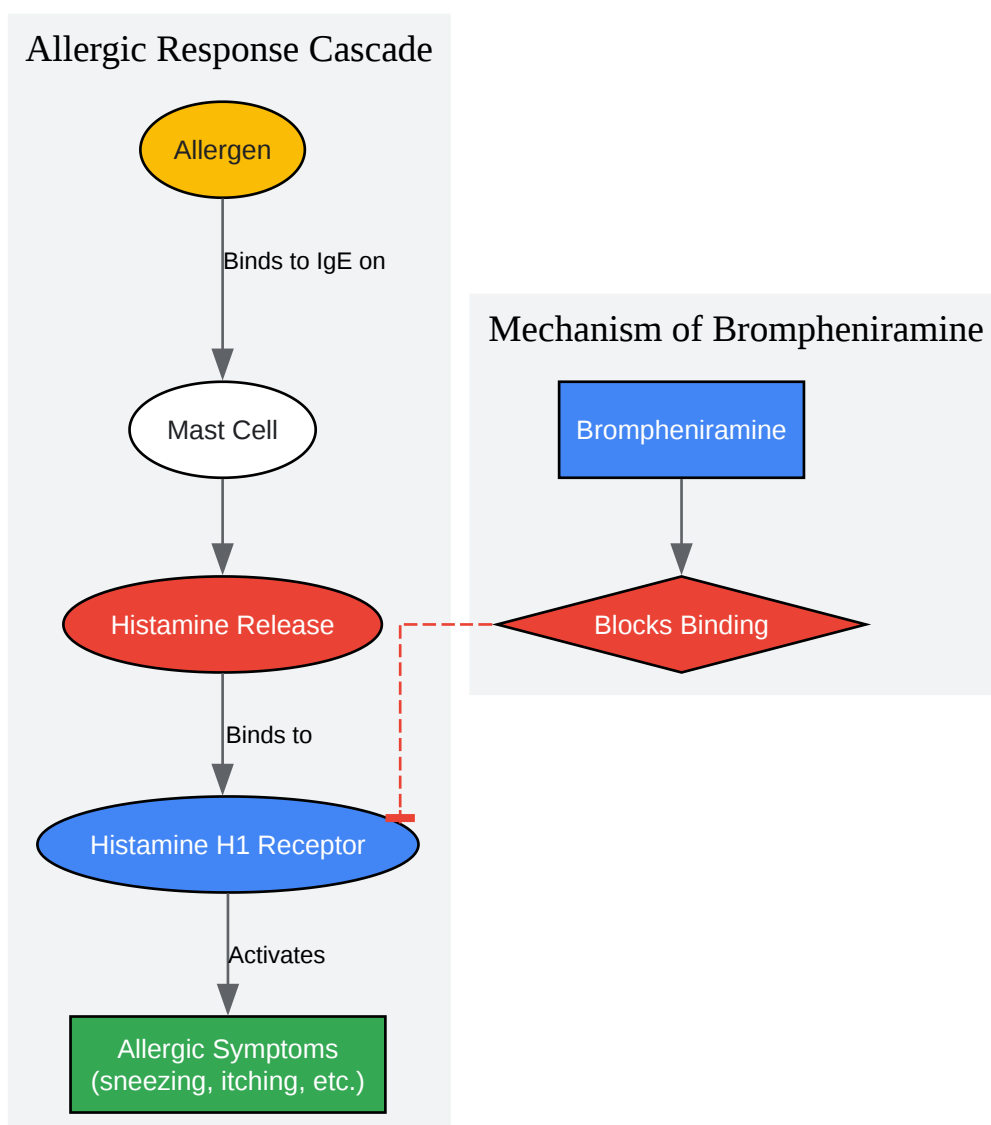
- Under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous THF in a round-bottom flask and cool to 0 °C.
- Dissolve the crude amide from Protocol 1 in anhydrous THF and add it dropwise to the LAH suspension.
- After the addition, allow the mixture to warm to room temperature and then reflux for 8-12 hours.
- Work-up and Purification:
 - Cool the reaction mixture to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
 - Filter the resulting granular precipitate and wash it with THF.
 - Concentrate the filtrate under reduced pressure to yield crude Brompheniramine.
 - Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure Brompheniramine.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for Brompheniramine.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of histamine and Brompheniramine action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of 2-(4-bromophenyl)-N,N-dimethylacetamide as a Pharmaceutical Intermediate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1335376#application-of-2-4-bromophenyl-n-n-dimethylacetamide-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com